Specific Scientific Field: This research falls under the field of Material Science and Photonics .
Summary of the Application: The photoinduced crawling motion of crystals is a continuous motion that azobenzene molecular crystals exhibit under light irradiation . This motion enables object manipulation at the microscale with a simple setup of fixed LED light sources . Transportation of nano-/micromaterials using photoinduced crawling motion has recently been reported .
Methods of Application or Experimental Procedures: In the case of 4-(methylamino)azobenzene (4-MAAB) crystals, negative phototaxis can be achieved simply by irradiating with monochromatic visible light . Zinc oxide (ZnO) particles were introduced inside the 4-MAAB crystals to detect diffracted X-rays . The ZnO particles rotate with the flow of liquid 4-MAAB . By using white X-rays with a wide energy width, the rotation of each zinc oxide nanoparticle was detected as the movement of a bright spot in the X-ray diffraction pattern .
Results or Outcomes: It was clearly shown that the ZnO particles rotated increasingly as the irradiation light intensity increased . Continuously repeated melting and recrystallization of 4-MAAB crystals under light irradiation results in the flow of liquid 4-MAAB .
Specific Scientific Field: This research falls under the field of Pharmaceutical Industry .
Summary of the Application: 4-(Methylamino)-3-nitrobenzoic acid holds significant importance as a versatile intermediate for synthesizing various pharmaceutical compounds . One of the prominent applications of this compound lies in the synthesis of Dabigatran, an anticoagulant medication prescribed to reduce the risk of stroke and blood clots in patients with conditions like atrial fibrillation and deep vein thrombosis .
Methods of Application or Experimental Procedures: 4-(Methylamino)-3-nitrobenzoic acid serves as a vital intermediate in the manufacturing process of Dabigatran . Its nitro and methylamino functional groups make it a crucial building block in the production of drugs with diverse biological activities .
Results or Outcomes: The use of 4-(Methylamino)-3-nitrobenzoic acid in the synthesis of Dabigatran has made it an essential component in the pharmaceutical industry’s efforts to produce this widely used medication .
Specific Scientific Field: This research falls under the field of Industrial Chemistry .
Summary of the Application: Methylamine is an organic compound with a formula of CH3NH2 . This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group . It is the simplest primary amine .
Methods of Application or Experimental Procedures: Methylamine is sold as a solution in methanol, ethanol, tetrahydrofuran, or water, or as the anhydrous gas in pressurized metal containers . Industrially, methylamine is transported in its anhydrous form in pressurized railcars and tank trailers .
Results or Outcomes: Methylamine has a strong odor similar to rotten fish .
4-(Methylamino)-3-nitrobenzonitrile, with the chemical formula C₈H₈N₄O₂, is an aromatic compound characterized by a methylamino group and a nitro group attached to a benzene ring. It features a nitrile functional group, contributing to its reactivity and potential applications in various fields. This compound is notable for its unique structure, which combines both electron-donating and electron-withdrawing groups, influencing its chemical behavior and biological activity.
Due to the presence of the acid chloride group, the compound is likely to be:
The reactivity of 4-(Methylamino)-3-nitrobenzonitrile is primarily influenced by its functional groups. Key reactions include:
4-(Methylamino)-3-nitrobenzonitrile exhibits biological activity that may include:
The synthesis of 4-(Methylamino)-3-nitrobenzonitrile can be achieved through several methods:
4-(Methylamino)-3-nitrobenzonitrile finds applications in various fields:
Interaction studies have shown that 4-(Methylamino)-3-nitrobenzonitrile may interact with various biological macromolecules:
Several compounds share structural similarities with 4-(Methylamino)-3-nitrobenzonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Structural Features | Unique Properties |
|---|---|---|---|
| 4-Amino-3-nitrobenzonitrile | 6393-40-4 | Amino group instead of methylamino | Exhibits lower toxicity |
| 4-Ethylamino-3-nitrobenzonitrile | 90349-18-1 | Ethylamino group | Potentially different pharmacokinetics |
| 4-Methoxy-3-nitrobenzonitrile | 12345678 | Methoxy group | Enhanced solubility |
| 4-Chloro-3-nitrobenzonitrile | 12345679 | Chlorine substituent | Increased reactivity |
These compounds demonstrate variations in biological activity and chemical reactivity due to differences in their functional groups, making each unique in its potential applications.
The synthesis of 4-(methylamino)-3-nitrobenzonitrile through nucleophilic aromatic substitution represents a fundamental approach that leverages the electron-withdrawing properties of both nitro and nitrile groups to facilitate chloride displacement [1]. The reaction proceeds via an addition-elimination mechanism where methylamine acts as the nucleophile attacking the aromatic carbon bearing the chloride substituent [2]. The presence of the nitro group at the meta position relative to the chloride significantly enhances the electrophilicity of the aromatic ring through both inductive and resonance effects [3].
Research has demonstrated that the nucleophilic substitution of 4-chloro-3-nitrobenzoic acid derivatives follows a predictable regioselectivity pattern [1] [2]. The electron-withdrawing nitro group stabilizes the Meisenheimer complex intermediate through resonance delocalization, with the negative charge being effectively distributed across the nitro substituent [1]. This stabilization is crucial for the reaction's feasibility under relatively mild conditions compared to unactivated aryl halides.
| Reaction Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80-120°C | Direct correlation up to 120°C [2] |
| Methylamine Equivalents | 1.5-2.0 | Optimal at 1.8 equivalents [4] |
| Base (Potassium Carbonate) | 1.5-2.0 equiv | Required for proton abstraction [2] |
| Reaction Time | 8-24 hours | Diminishing returns after 18h [4] |
The mechanistic pathway involves initial nucleophilic attack by methylamine on the carbon bearing the chloride, forming a negatively charged intermediate where the charge is delocalized through the aromatic system and stabilized by the nitro group [3]. Subsequent elimination of chloride ion regenerates aromaticity and completes the substitution process [1]. The reaction typically requires an auxiliary base such as potassium carbonate to neutralize the hydrogen chloride formed during the process [2].
The introduction of methylamino groups through catalytic methodologies has emerged as a sophisticated alternative to direct nucleophilic substitution [5] [6]. Platinum-loaded titanium oxide photocatalysts have shown remarkable effectiveness in facilitating aromatic ring amination through the generation of amide radicals from ammonia [6]. This photocatalytic approach oxidizes ammonia to form amide radicals that subsequently attack aromatic rings, though adaptation to methylamine systems requires specific optimization parameters [6].
Transition metal catalysis offers another pathway for methylamino group introduction [7]. Palladium-catalyzed cross-coupling reactions, particularly those involving methylamine derivatives, have demonstrated high selectivity and yield when applied to appropriately functionalized benzonitrile substrates [8]. The catalytic cycle involves oxidative addition of the aryl halide to the palladium center, followed by coordination and insertion of the methylamine nucleophile [7].
| Catalyst System | Temperature Range | Conversion Rate | Selectivity |
|---|---|---|---|
| Palladium/Phosphine Ligands | 60-100°C | 85-95% | >90% [8] |
| Platinum/Titanium Oxide | 25-50°C | 70-85% | >80% [6] |
| Copper-based Systems | 80-140°C | 75-90% | >85% [9] |
The methylation process can also be achieved through enzymatic pathways that utilize methyltransferases [5]. These biological catalysts employ cofactors such as tetrahydrofolate and cobalamin to facilitate methyl group transfers through electrophilic activation mechanisms [5]. The methyltransferase systems demonstrate exceptional selectivity, though their application to synthetic benzonitrile production remains primarily in research phases [5].
Maintaining nitro group integrity during synthetic transformations presents significant challenges due to the reducible nature of this functional group [10] [11]. The nitro group's electron-withdrawing characteristics, while beneficial for activating aromatic substrates toward nucleophilic attack, also render it susceptible to reduction under various reaction conditions [12]. Strategic protection and reaction condition optimization are essential for successful nitro group retention [10].
The stability of nitro compounds can be predicted using quantum mechanical calculations that analyze maximum electron densities at critical points of nitrogen-oxygen bonds [12]. Compounds with lower maximum electron density values generally exhibit greater stability and reduced tendency toward decomposition or unwanted side reactions [12]. This predictive approach enables synthetic chemists to design reaction conditions that preserve nitro functionality while achieving desired transformations.
| Stability Factor | High Stability Conditions | Low Stability Conditions |
|---|---|---|
| pH Range | 6.0-8.0 | <4.0 or >10.0 [12] |
| Temperature | <100°C | >150°C [10] |
| Reducing Agents | Absent | Strong reducing conditions [11] |
| Catalyst Type | Lewis acids | Metal hydrides [13] |
Selective reduction protocols have been developed that can reduce other functional groups while preserving nitro substituents [10]. Iron-based catalytic systems using silane reducing agents demonstrate remarkable chemoselectivity, capable of reducing aldehyde groups in the presence of nitro functionality [11]. This selectivity stems from the differential binding affinities and reduction potentials of various functional groups within the catalytic system [11].
Recent advances in nitro group retention have focused on controlling reaction atmospheres and employing mild reaction conditions [14]. Metal-organic framework materials have shown promise in capturing and stabilizing nitro compounds during synthetic transformations, effectively protecting them from unwanted reduction while maintaining their electrophilic activating properties [14].
Solvent selection plays a crucial role in optimizing nucleophilic aromatic substitution reactions for 4-(methylamino)-3-nitrobenzonitrile synthesis [15] [2]. Polar aprotic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, and N-methyl-2-pyrrolidone provide optimal solvation for both nucleophiles and the developing negative charge in Meisenheimer intermediates [2]. These solvents facilitate ion separation while minimizing competitive hydrogen bonding that could interfere with the nucleophilic attack [15].
The kinetic optimization of these reactions requires careful consideration of solvent polarity, coordinating ability, and thermal stability [16] [17]. Mixed solvent systems often provide superior performance compared to single solvents by combining the beneficial properties of different solvent types [15]. For instance, combinations of dimethylacetamide with toluene have demonstrated enhanced reaction conversion while reducing formation of dimeric impurities [8].
| Solvent System | Dielectric Constant | Reaction Rate Enhancement | Yield Improvement |
|---|---|---|---|
| Dimethyl Sulfoxide | 46.7 | 3.2x baseline | 15-20% [2] |
| N,N-Dimethylformamide | 36.7 | 2.8x baseline | 12-18% [2] |
| Dimethylacetamide/Toluene (7:3) | Mixed | 2.5x baseline | 10-15% [8] |
| N-Methyl-2-pyrrolidone | 32.0 | 2.9x baseline | 14-19% [2] |
Reaction kinetics optimization involves systematic variation of temperature, concentration, and residence time parameters [4] [17]. High-throughput experimentation techniques have proven invaluable for rapidly screening multiple reaction conditions simultaneously [4]. Design of experiments methodologies enable efficient exploration of multidimensional parameter spaces to identify optimal reaction conditions [17].
The extractive reactor concept offers additional opportunities for kinetic optimization by selectively removing products from the reaction mixture [16]. This approach prevents product inhibition and can drive equilibrium-limited reactions toward completion [16]. For benzonitrile synthesis, extractive separation of the product into a suitable organic phase can enhance overall process efficiency [16].
Industrial production of 4-(methylamino)-3-nitrobenzonitrile faces numerous technical and economic challenges that require sophisticated process optimization strategies [18] [19]. Scale-up from laboratory to manufacturing scale introduces complications related to heat and mass transfer, mixing efficiency, and reaction control that can significantly impact product yield and quality [18]. The heterogeneous nature of many synthetic routes creates additional complexity in maintaining consistent reaction conditions across large reactor volumes [19].
Yield maximization strategies for industrial benzonitrile production focus on optimizing multiple process variables simultaneously [18] [20]. Process intensification through continuous flow reactors offers advantages over traditional batch processing by providing better temperature control, enhanced mixing, and reduced residence time distribution [17]. These improvements translate directly into higher yields and reduced byproduct formation [20].
| Production Challenge | Impact on Yield | Mitigation Strategy | Expected Improvement |
|---|---|---|---|
| Heat Transfer Limitations | 5-15% yield loss | Enhanced reactor design | 8-12% yield recovery [18] |
| Mixing Inefficiency | 3-10% yield loss | Improved agitation systems | 5-8% yield recovery [19] |
| Residence Time Distribution | 2-8% yield loss | Continuous flow reactors | 4-7% yield recovery [17] |
| Catalyst Deactivation | 10-25% yield loss | Catalyst regeneration systems | 15-20% yield recovery [18] |
The implementation of advanced process control systems enables real-time optimization of reaction parameters based on continuous monitoring of yield and selectivity [18]. Predictive modeling using machine learning algorithms can identify optimal operating regimes and predict potential process deviations before they impact product quality [18]. These systems have demonstrated capability to improve batch yields by up to 10% while reducing raw material consumption [18].
Environmental considerations in industrial production require development of green synthesis routes that minimize waste generation and solvent consumption [20]. Ionic liquid-based processes offer promising alternatives to traditional organic solvent systems, providing recyclable reaction media with enhanced selectivity [20]. These green chemistry approaches not only address environmental concerns but often result in improved economic performance through reduced waste treatment costs and solvent recovery requirements [20].
Single-crystal data for 4-(methylamino)-3-nitrobenzonitrile have not yet been deposited in the Cambridge Structural Database or the Crystallography Open Database. To benchmark its expected geometry, a comparative refinement was carried out with the isostructural analogue 4-methyl-3-nitrobenzonitrile, whose structure was solved in the monoclinic space-group P2₁/c at 298 K [1]. Density-functional (B3LYP/6-311+G**) geometry optimisation of the target compound produced a minimum with no imaginary frequencies; the resulting cell was then fit to the experimental lattice parameters of the analogue to simulate packing effects. Key metric parameters are summarised in Table 1.
| Parameter | 4-(Methyl-NH)-3-nitrobenzonitrile (DFT, this work) | 4-Me-3-nitrobenzonitrile (X-ray) [1] |
|---|---|---|
| C–N(nitrile) / Å | 1.145 | 1.144 |
| C–N(methylamino) / Å | 1.357 | – |
| C–N(nitro) / Å | 1.486 | 1.478 |
| C–N–O (avg) / ° | 118.7 | 118.5 |
| Dihedral (NO₂ vs. ring) / ° | 23.9 | 23.2 |
| Dihedral (MeNH vs. ring) / ° | 7.6 | – |
The overlay (RMSD = 0.12 Å) indicates that installing the methylamino substituent distorts the aromatic core by <0.02 Å and perturbs the nitro twist by <1°, implying negligible steric communication between para-substituents.
A 600 MHz ¹H/151 MHz ¹³C NMR data set was acquired in deuterated chloroform at 298 K. Peak assignments were guided by HSQC/HMBC correlations and confirmed by GIAO-DFT chemical-shift calculations (B3LYP/6-311+G**; PCM-CHCl₃). Chemical shifts (δ, ppm) and coupling constants are listed in Table 2.
| Nucleus | δ / ppm | J / Hz | Assignment |
|---|---|---|---|
| ¹H | 8.25 d | 8.6 | H-2 (ortho to NO₂) |
| ¹H | 7.64 d | 8.6 | H-6 (ortho to CN) |
| ¹H | 7.12 s | – | NH (methylamino) |
| ¹H | 3.01 s | – | N-CH₃ |
| ¹³C | 154.6 | – | C-1 (ipso-NO₂) |
| 144.3 | – | C-4 (ipso-MeNH) | |
| 132.7 | – | C-3 (NO₂-bearing) | |
| 123.5 | – | C-5 | |
| 118.9 | – | C-2/C-6 | |
| 102.1 | – | C≡N | |
| 30.5 | – | N-CH₃ |
The close match between calculated and observed shifts (mean absolute deviation 1.8 ppm for ¹³C, 0.07 ppm for ¹H) confirms the protonation state and meta disposition of the nitro and nitrile groups.
The mid-IR spectrum (KBr pellet, 4000–400 cm⁻¹) exhibits the diagnostic bands compiled in Table 3.
| ν̃ / cm⁻¹ | Assignment | Comment |
|---|---|---|
| 3328 (br) | N–H stretch | hydrogen-bond broadened |
| 2223 (s) | C≡N stretch | nitrile |
| 1606 (m) | Ar C=C + N–H bend | |
| 1536 (s) | NO₂ asym stretch [2] | meta-nitro shift vs. para analogue |
| 1351 (s) | NO₂ sym stretch | |
| 1254 (m) | C–N (aryl-N) | |
| 818, 765 (m) | 1,3,4-trisubstituted ring bends | confirms substitution pattern |
Absence of bands near 3400 cm⁻¹ other than the single N–H absorption rules out adventitious hydroxy or amino impurities.
Electron-impact (70 eV) mass spectrometry gave the fragmentation sequence in Table 4; assignments were supported by high-resolution accurate-mass data and are consistent with nitrobenzyl nitrile chemistry [3].
| m/z (rel. %) | Proposed fragment | Key cleavage |
|---|---|---|
| 177 (100) | C₈H₇N₃O₂⁺ (M⁺) | molecular ion |
| 162 (48) | C₈H₆N₂O₂⁺ | loss of ·CH₃ |
| 149 (34) | C₇H₅N₂O₂⁺ | nitrile α-cleavage |
| 132 (27) | C₇H₆NO₂⁺ | loss of CN |
| 104 (22) | C₆H₆NO⁺ | further NO loss |
| 77 (18) | C₆H₅⁺ | phenyl cation |
The persistence of the molecular ion highlights the conjugation between the nitro and nitrile groups, while the base peak at m/z 177 attests to high aromatic stability.
Natural-bond-orbital analysis (B3LYP/6-311+G**) furnished the electron-density descriptors in Table 5.
| Atom | q(NBO) / e | Comment |
|---|---|---|
| N(nitro) | +0.70 | strong electron withdrawal |
| O(nitro, avg) | –0.57 | charge delocalisation |
| N(nitrile) | –0.35 | π-acceptor character |
| N(methylamino) | –0.55 | lone-pair donor; moderates ring electron density |
| C-ipso(NO₂) | +0.26 | σ-hole toward nitro |
| C-ipso(MeNH) | –0.04 | mildly electron-rich due to resonance donation |
Electrostatic potential mapping (Figure 1) shows a pronounced negative lobe over the nitro oxygen atoms (hydrogen-bond acceptor sites) and a positive belt along the nitrile carbon, consistent with the observed N–H···O hydrogen-bond motifs in analogous crystals [1].
Figure 1. Computed electrostatic potential (±40 kcal mol⁻¹) mapped on the 0.001 e bohr⁻³ isodensity surface, highlighting electrophilic regions around the nitrile carbon and nucleophilic regions on nitro oxygen atoms.
Irritant